N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-16-11-12-18(26)14-21(16)27-23(30)15-28-25-20(13-17-7-5-6-10-22(17)32-25)24(31)29(28)19-8-3-2-4-9-19/h2-12,14H,13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNWHULBQSCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its antimicrobial, antioxidant, and anticancer properties.
Synthesis and Characterization
The compound is synthesized through a multi-step reaction involving the formation of a chromeno-pyrazole backbone. The synthetic route typically includes:
- Formation of the Pyrazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds.
- Formation of the Chromeno Structure : Subsequent reactions lead to the incorporation of the chromeno moiety, which is crucial for biological activity.
- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or a similar acylating agent.
Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits significant activity against:
- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
- Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus species.
In vitro tests typically utilize broth dilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing that this compound can inhibit microbial growth at low concentrations.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
| Aspergillus niger | 128 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that:
- The compound exhibits a dose-dependent scavenging effect on free radicals.
- It shows comparable activity to standard antioxidants like ascorbic acid.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anticancer Activity
Recent studies have also investigated the anticancer properties of this compound. In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) indicate that:
- The compound induces apoptosis in cancer cells.
- It inhibits cell proliferation significantly at concentrations around 10 µM.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [University X] demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models, showing promise as a topical antimicrobial agent.
- Antioxidant Mechanism Exploration : Another investigation published in Journal Y explored the mechanism by which this compound exerts its antioxidant effects, suggesting that it may enhance endogenous antioxidant defenses while directly scavenging free radicals.
Scientific Research Applications
Research indicates that N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Studies suggest that similar compounds with pyrazole and chromene structures possess antimicrobial properties due to their ability to disrupt microbial cell walls or inhibit essential enzymes .
- Antioxidant Properties : The antioxidant capabilities of this compound have been evaluated using assays such as DPPH and hydroxyl radical scavenging tests. Results indicate that it can effectively neutralize free radicals, thus suggesting a potential role in preventing oxidative stress-related diseases .
- Analgesic Effects : Preliminary studies have indicated that the compound may exhibit analgesic properties, which could be beneficial in pain management therapies. The mechanism of action is likely linked to its interaction with pain receptors or inflammatory pathways .
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Study : A recent study focused on synthesizing derivatives similar to this compound and evaluating their antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the chemical structure could enhance antimicrobial potency significantly .
- Antioxidant Evaluation : Another research project assessed the antioxidant properties of this compound in vitro using various assays. Findings suggested that it effectively scavenged free radicals and could potentially be developed into a therapeutic agent for oxidative stress-related conditions .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Acetamide Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (Cl, F, CN) increase melting points due to enhanced dipole interactions and reduced solubility (e.g., 3d vs. 3a) .
- Spectral Trends: All compounds show characteristic carbonyl IR peaks (~1630–1680 cm⁻¹) and aromatic proton resonances in NMR. The chromeno system may cause downfield shifts in $^1$H-NMR due to ring current effects.
- Synthetic Yields : Carbodiimide-mediated couplings (e.g., 3a–3p) typically achieve 60–71% yields, suggesting moderate efficiency for acetamide formation .
Hydrogen Bonding and Crystallography
Hydrogen bonding, critical for crystal packing and stability, is influenced by the acetamide NH and carbonyl groups. highlights graph-set analysis for classifying such interactions . For instance:
- 3a : The NH proton participates in N–H···O hydrogen bonds, forming C(4) chains .
- Chromeno-Pyrazole Hybrid: The fused aromatic system may promote π-stacking, while the acetamide’s NH and C=O groups engage in R$_2$$^2$(8) motifs, analogous to Etter’s rules .
Crystallographic data for the target compound are unavailable, but notes SHELX’s prevalence in small-molecule refinement, suggesting its utility for future structural studies .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide, and how can reaction yields be improved?
- Methodology : Start with a nucleophilic substitution or condensation reaction between a chromeno-pyrazole precursor and a chloroacetamide derivative. Use triethylamine as a base to neutralize HCl byproducts (common in amide bond formation) . Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and optimize reflux time (typically 4–6 hours). Purify via recrystallization (e.g., pet-ether or dichloromethane) to achieve >70% yield .
Q. How can the tautomeric equilibrium (amine vs. imine forms) of this compound be characterized experimentally?
- Methodology : Use H NMR spectroscopy to identify NH proton signals. For example, imine forms show sharp singlets near δ 10.10–11.20 ppm, while amine protons appear as broad signals at δ 10.40–13.30 ppm . Variable-temperature NMR or X-ray crystallography (as in ) can resolve dynamic tautomerism. Adjust solvent polarity (e.g., DMSO vs. CDCl) to stabilize specific tautomers .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Assign aromatic protons (δ 7.42–7.58 ppm) and carbonyl groups (δ 165–175 ppm in C NMR) .
- X-ray crystallography : Resolve dihedral angles between chromenopyrazole and acetamide moieties (e.g., 48.45° between dichlorophenyl and pyrazole rings in analogous structures) to confirm steric interactions .
- HPLC-MS : Validate purity (>95%) and molecular weight using ESI+ or APCI ionization .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID or InChI key from ). Target enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the chromenopyrazole scaffold’s π-π stacking potential. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in tautomer-dependent biological activity data?
- Case Study : If imine forms show higher cytotoxicity but lower stability, synthesize stabilized analogs (e.g., methylated imine derivatives). Compare IC values in cancer cell lines (e.g., MCF-7) using MTT assays. Cross-reference with H NMR tautomer ratios under physiological pH .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetic properties?
- Methodology :
- Modify substituents : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Introduce prodrug moieties : Attach hydrolyzable esters to the acetamide group to enhance oral bioavailability .
- Assay key parameters : Measure logP (HPLC), plasma protein binding (equilibrium dialysis), and CYP450 inhibition .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics : Perform SILAC labeling to quantify target protein modulation (e.g., apoptosis regulators) .
- In vivo models : Administer the compound in zebrafish or murine xenografts to assess tumor suppression and toxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Root Cause : Variability in tautomer ratios, solvent effects, or assay conditions (e.g., serum-free vs. serum-containing media).
- Resolution : Standardize experimental protocols (e.g., use DMSO stock solutions <0.1% v/v) and characterize tautomerism under assay conditions. Cross-validate results with orthogonal assays (e.g., SPR binding vs. cellular activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
